molecular formula C10H7ClIN3 B8419198 2-chloro-N-(3-iodophenyl)pyrimidin-4-amine

2-chloro-N-(3-iodophenyl)pyrimidin-4-amine

Cat. No. B8419198
M. Wt: 331.54 g/mol
InChI Key: FBTBAAAZXGHKEM-UHFFFAOYSA-N
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Patent
US08871753B2

Procedure details

A solution of 2,4-dichloropyrimidine (3.0 g, 20 mmol) and N,N-diisopropylethylamine (4.2 mL, 24 mmol) in N-methylpyrrolidinone (20 mL) was treated with 3-iodoaniline (2.4 mL, 20 mmol) dropwise and heated at 120° C. for 2 h. The reaction mixture was concentrated, diluted with ethyl acetate (150 mL), and washed with water (150 mL). The aqueous layer was separated and extracted with ethyl acetate (150 mL). The combined organic extracts were washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to a crude oil. This material was purified by flash column chromatography to give the desired product (3.2 mg, 48%) as a tan solid. LCMS for C10H8ClIN3 (M+H)+: m/z=331.9.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.C(N(CC)C(C)C)(C)C.[I:18][C:19]1[CH:20]=[C:21]([CH:23]=[CH:24][CH:25]=1)[NH2:22]>CN1CCCC1=O>[Cl:1][C:2]1[N:7]=[C:6]([NH:22][C:21]2[CH:23]=[CH:24][CH:25]=[C:19]([I:18])[CH:20]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
2.4 mL
Type
reactant
Smiles
IC=1C=C(N)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (150 mL)
WASH
Type
WASH
Details
washed with water (150 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (150 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude oil
CUSTOM
Type
CUSTOM
Details
This material was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NC1=CC(=CC=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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